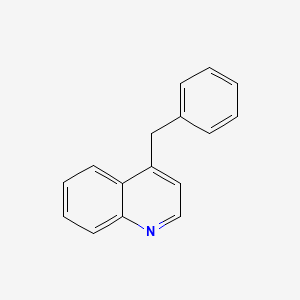
4-Benzylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline core with a benzyl group attached at the fourth position. Quinoline itself is a fusion of a benzene ring and a pyridine ring, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry
準備方法
The synthesis of 4-Benzylquinoline can be achieved through various methods. One common approach involves the reaction of a halogenated eneyne compound with an arylamine compound . This method is advantageous due to its high yield and ease of purification. Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
化学反応の分析
4-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 1,4-benzoquinone, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is used in the development of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-Benzylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors . The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
4-Benzylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Amodiaquine: Another antimalarial with a similar structure but different pharmacological properties.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, which also exhibit interesting biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
生物活性
4-Benzylquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of a quinoline core with a benzyl group at the 4-position. This structural feature is significant as it influences the compound's interaction with biological targets.
Biological Activities
This compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have shown that this compound derivatives possess antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It has been found to inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, which can contribute to its anticancer and antimicrobial effects.
- Interaction with Cellular Receptors : this compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
Research Findings
Recent studies have provided insights into the biological activity of this compound. A summary of key findings is presented in the table below:
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Case Study 1 : A clinical trial investigated the efficacy of a this compound derivative as an adjunct therapy in patients with resistant bacterial infections. Results indicated significant improvement in clinical outcomes compared to standard treatments.
- Case Study 2 : Preclinical studies on cancer models showed that treatment with this compound led to a marked reduction in tumor size and improved survival rates, warranting further investigation into its use as an anticancer agent.
特性
CAS番号 |
5632-14-4 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC名 |
4-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2 |
InChIキー |
ODDXXJBOFFDGHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















